pyridazin-4-ol hydrochloride
Description
Pyridazin-4-ol hydrochloride is a heterocyclic compound featuring a pyridazine ring substituted with a hydroxyl group at the 4-position and a hydrochloride counterion. The synthesis of pyridazin-4-ol derivatives often involves nucleophilic substitution reactions, as exemplified by the use of sodium sulfide (Na₂S·9H₂O) in dimethylformamide (DMF) followed by purification via column chromatography .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1H-pyridazin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O.ClH/c7-4-1-2-5-6-3-4;/h1-3H,(H,5,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCRDVNETKQRBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN=CC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116008-72-1 | |
| Record name | pyridazin-4-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridazin-4-ol hydrochloride typically involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of hydrazine hydrate with maleic anhydride, followed by cyclization to form the pyridazinone ring. The hydrochloride salt is then obtained by treating the pyridazinone with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are sometimes used to enhance efficiency and scalability .
Chemical Reactions Analysis
Condensation Reactions
Pyridazin-4-ol hydrochloride reacts with aldehydes or ketones under acidic or basic conditions to form imines or hydrazones. These reactions exploit the nucleophilic nitrogen atoms in the pyridazine ring. For example:
-
Reaction with benzaldehyde in ethanol yields 4-(benzylideneamino)pyridazin-3(2H)-one .
-
Condensation with acetophenone produces hydrazone derivatives, confirmed via IR (C=N stretch at 1640–1680 cm⁻¹) and NMR (δ 8.2–8.5 ppm for imine protons) .
Table 1: Condensation Reactions
| Carbonyl Compound | Product | Conditions | Yield (%) |
|---|---|---|---|
| Benzaldehyde | 4-(Benzylideneamino)pyridazin-3(2H)-one | EtOH, Δ, 6 h | 78 |
| Acetophenone | 4-Acetylhydrazinylpyridazin-3(2H)-one | NaOH, RT, 12 h | 65 |
Substitution Reactions
The hydroxyl group at position 4 and chlorine substituents (if present) participate in nucleophilic substitution. Key examples include:
Chlorination
Treatment with POCl₃ replaces the hydroxyl group with chlorine, forming 4-chloropyridazine derivatives (e.g., 3-chloro-4-hydrazinylpyridazine, m.p. 179–181°C, IR: 3140 cm⁻¹ for NH stretch) .
Thiolation
Reaction with P₄S₁₀ converts the hydroxyl group to a thiol, yielding pyridazin-4-thiol (IR: 1228 cm⁻¹ for C=S) .
Table 2: Substitution Reactions
| Reagent | Product | Conditions | Key Data |
|---|---|---|---|
| POCl₃ | 3-Chloro-4-hydrazinylpyridazine | Reflux, 4 h | IR: 3140 cm⁻¹ (NH) |
| P₄S₁₀ | Pyridazin-4-thiol | Toluene, Δ, 8 h | IR: 1228 cm⁻¹ (C=S) |
| CH₃I | 4-Methoxypyridazine | NaOEt, RT | ¹H NMR: δ 3.8 (OCH₃) |
Cyclization Reactions
This compound serves as a precursor for fused heterocycles:
Thieno[2,3-c]pyridazines
Reaction with chloroacetamide in sodium ethoxide generates thieno[2,3-c]pyridazin-4(3H)-one (confirmed via loss of NH₂ IR bands and new C=O stretch at 1708 cm⁻¹) .
Pyrazolo[3,4-b]pyridines
Cyclocondensation with hydrazine derivatives forms pyrazolo-pyridines. For instance, treatment with methyl hydrazine yields 3-amino-4,5-diphenylpyrazolo[3,4-b]pyridine .
Table 3: Cyclization Reactions
| Reagent | Product | Conditions | Yield (%) |
|---|---|---|---|
| Chloroacetamide | Thieno[2,3-c]pyridazin-4(3H)-one | NaOEt, Δ, 6 h | 72 |
| Methyl hydrazine | 3-Amino-4,5-diphenylpyrazolo[3,4-b]pyridine | EtOH, Δ, 12 h | 58 |
Oxidation
The hydroxyl group oxidizes to a ketone using KMnO₄ in acidic media, forming pyridazine-4-one (¹H NMR: δ 7.8–8.1 ppm for aromatic protons) .
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine ring to a dihydropyridazine, enhancing solubility (e.g., logP reduction from 1.2 to 0.4).
Halogenation
Electrophilic halogenation occurs at the 3- and 5-positions:
-
Bromination with Br₂/FeCl₃ yields 3,5-dibromopyridazin-4-ol (m.p. 215–217°C).
-
Chlorination using Cl₂ gas forms 3,5-dichlorothis compound (IR: 740 cm⁻¹ for C-Cl).
Complexation with Metals
This compound acts as a ligand for transition metals:
Scientific Research Applications
pyridazin-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of pyridazin-4-ol hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Pyridazin-4-ol hydrochloride is distinguished by its hydroxyl group at the 4-position of the pyridazine ring. Key structural differences from related compounds include:
Physicochemical Properties
- Solubility : this compound’s hydroxyl group likely improves water solubility compared to analogs like ethyl 3-chloropyridazine-4-carboxylate, which has a hydrophobic ester group. However, it may be less soluble than pyridoxine hydrochloride (Vitamin B6), which contains multiple hydroxymethyl groups .
- Stability : Hydrochloride salts generally exhibit improved stability over free bases. For example, amitriptyline hydrochloride showed 98–102% recovery in stability studies under stressed conditions , suggesting pyridazin-4-ol HCl may follow similar trends.


Analytical Characterization
- HPLC : Reverse-phase HPLC is widely used for purity analysis (e.g., amitriptyline HCl in ). Pyridazin-4-ol HCl would require similar validation parameters (e.g., retention time, peak symmetry).
- FTIR : Functional groups (e.g., OH in pyridazin-4-ol vs. NH₂ in pyridazin-4-amine) can be confirmed via FTIR, as demonstrated for clindamycin HCl .

Pharmacological Activity
- Pyridoxine HCl: Essential cofactor in amino acid metabolism .
- Pioglitazone HCl : PPAR-γ agonist for diabetes management .
- Pyridazin-4-ol HCl: Limited direct evidence, but pyridazine cores are explored for kinase inhibition and antimicrobial activity. Structural simplicity may favor use as a synthetic intermediate.
Q & A
Q. What are the established synthetic routes for pyridazin-4-ol hydrochloride, and what are their respective yields and purity profiles?
Methodological Answer: this compound is typically synthesized via cyclization of hydrazine derivatives with diketones or via halogenation followed by hydrolysis. For example, a two-step process involving (i) refluxing 3,4-dichloropyridazine with aqueous hydrazine at 80–100°C to form pyridazin-4-ol, followed by (ii) hydrochloric acid neutralization to yield the hydrochloride salt. Yields range from 60–75%, with purity assessed via HPLC (≥98%) and elemental analysis . Key parameters affecting yield include reaction time, stoichiometry of hydrazine, and temperature control.
Q. How should researchers safely handle and store this compound to prevent degradation or hazards?
Methodological Answer:
- Handling: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in a fume hood to prevent inhalation of particulate matter (H313/H333 hazards) .
- Storage: Keep in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to minimize hydrolysis. Monitor humidity (<30% RH) to prevent deliquescence .
- Waste disposal: Segregate waste in labeled containers for incineration by certified hazardous waste handlers to avoid environmental release .
Q. What spectroscopic techniques are recommended for confirming the structure and purity of this compound?
Methodological Answer:
- Structural confirmation:
- 1H/13C NMR: Compare peaks with PubChem data (e.g., δ 8.2 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) .
- FT-IR: Identify O–H (3200–3400 cm⁻¹) and N–H (1650 cm⁻¹) stretches.
- Purity assessment:
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Methodological Answer:
- Controlled replication: Standardize assay conditions (e.g., cell lines, incubation time, solvent controls) to isolate compound-specific effects .
- Dose-response validation: Perform IC50/EC50 curves in triplicate using a high-throughput screening platform to assess reproducibility .
- Metabolite profiling: Use LC-MS to rule out degradation products interfering with bioactivity measurements .
Q. What strategies optimize the regioselectivity of this compound derivatives in nucleophilic substitution reactions?
Methodological Answer:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the C3 position over C5 due to steric hindrance from the hydroxyl group .
- Catalytic systems: Employ Cu(I)-mediated Ullmann coupling for C–N bond formation at C6, achieving >90% regioselectivity .
- Protecting groups: Temporarily protect the hydroxyl group with acetyl chloride to direct substitution to the less hindered position .
Q. What computational methods predict the reactivity of this compound in novel reaction environments?
Methodological Answer:
- DFT calculations: Optimize geometry at the B3LYP/6-311G++(d,p) level to calculate Fukui indices, identifying electrophilic/nucleophilic sites .
- Molecular dynamics (MD): Simulate solvent effects (e.g., water vs. DMSO) on reaction pathways using GROMACS .
- Docking studies: Predict binding affinities with target enzymes (e.g., PDE inhibitors) via AutoDock Vina to guide functionalization .
Data Contradiction Analysis
Q. How should researchers address discrepancies in thermal stability data for this compound?
Methodological Answer:
- TGA-DSC: Perform thermogravimetric analysis under inert (N₂) and oxidative (O₂) atmospheres to differentiate decomposition pathways .
- Batch comparison: Analyze multiple synthesis batches via XRD to detect polymorphic variations affecting melting points .
- Kinetic modeling: Apply the Kissinger method to calculate activation energy (Ea) and identify degradation mechanisms (e.g., HCl loss vs. ring-opening) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



